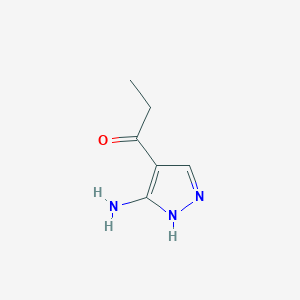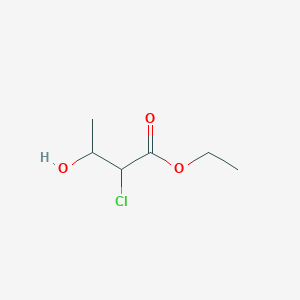
Ethyl 2-chloro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the synthesis of various pharmaceuticals, particularly statins, which are cholesterol-lowering drugs. This compound is known for its high enantioselectivity and is often used in the production of enantiopure drugs due to its ability to form optically active intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 2-chloro-3-oxobutanoate. This reaction is typically catalyzed by carbonyl reductases or ketoreductases, which are enzymes that facilitate the reduction process with high stereoselectivity . The reaction conditions often involve the use of cofactor regeneration systems to maintain the activity of the enzymes. For example, glucose dehydrogenase is commonly used to regenerate NADPH, which is required for the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using recombinant Escherichia coli strains that express the necessary reductase enzymes. These strains are cultured in large fermentors, and the reaction is conducted in an aqueous-organic solvent system to enhance the solubility of the substrates and products . The process is optimized to achieve high yields and enantiomeric excess, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form ethyl 2-chloro-3-hydroxybutanol.
Oxidation: It can be oxidized to form ethyl 2-chloro-3-oxobutanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Catalyzed by carbonyl reductases in the presence of NADPH.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: Ethyl 2-chloro-3-hydroxybutanol.
Oxidation: Ethyl 2-chloro-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-hydroxybutanoate is extensively used in scientific research due to its versatility and high enantioselectivity. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of statins and other pharmaceuticals.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-hydroxybutanoate primarily involves its role as a chiral intermediate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the transfer of electrons from NADPH to the carbonyl group, resulting in the formation of the hydroxyl group. This reduction process is highly stereoselective, leading to the production of optically active intermediates .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-3-hydroxybutanoate is unique due to its high enantioselectivity and versatility in various chemical reactions. Similar compounds include:
Ethyl 2-chloro-3-oxobutanoate: The precursor in the synthesis of this compound.
Ethyl 2-chloro-3-hydroxybutanol: The reduced form of this compound.
Ethyl 2-chloro-3-aminobutanoate: A derivative formed through nucleophilic substitution reactions.
This compound stands out due to its high enantiomeric excess and its widespread use in the synthesis of pharmaceuticals, particularly statins .
Propriétés
IUPAC Name |
ethyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGVYVLALKWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
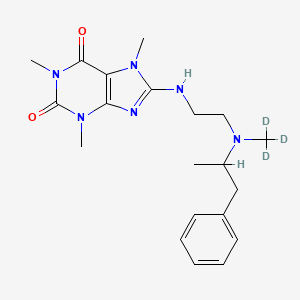
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
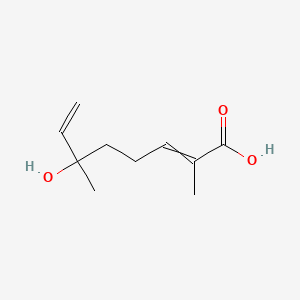

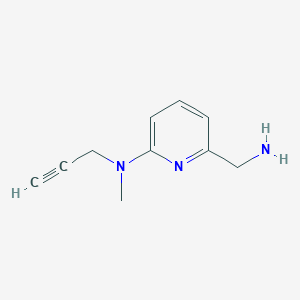
![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)


